molecular formula C11H9ClN2O2S B2424487 1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate CAS No. 1436077-98-3

1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate

Cat. No.: B2424487
CAS No.: 1436077-98-3
M. Wt: 268.72
InChI Key: GFAAOVNIQPMALX-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate is a heterocyclic compound that contains both thiazole and pyridine rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 1-(1,3-thiazol-2-yl)ethanol under appropriate conditions. The reaction may be catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane. The mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Products include substituted pyridine derivatives.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: 2-chloropyridine-4-carboxylic acid and 1-(1,3-thiazol-2-yl)ethanol.

Scientific Research Applications

1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of thiazole and pyridine derivatives, including their antimicrobial, antifungal, and anticancer properties.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Thiazol-2-YL)ethyl 2-bromopyridine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    1-(1,3-Thiazol-2-YL)ethyl 2-fluoropyridine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    1-(1,3-Thiazol-2-YL)ethyl 2-iodopyridine-4-carboxylate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate is unique due to the presence of both thiazole and pyridine rings, which can confer distinct electronic and steric properties. The chlorine atom on the pyridine ring can also participate in specific chemical reactions that may not be possible with other halogen atoms.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)ethyl 2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-7(10-14-4-5-17-10)16-11(15)8-2-3-13-9(12)6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAAOVNIQPMALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)OC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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